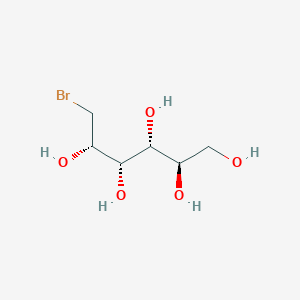
3,6-Bis(diethylamino)-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(diethylamino)-1,2,4,5-tetrazine (BDT) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BDT is a tetrazine-based compound that has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
3,6-Bis(diethylamino)-1,2,4,5-tetrazine has been studied for its mechanism of action, particularly its ability to undergo a ring-opening reaction under specific conditions. The ring-opening reaction of this compound is initiated by a trigger such as heat, light, or a chemical stimulus, which results in the formation of a highly reactive intermediate. This intermediate can then react with a variety of functional groups, leading to various applications.
Biochemical and Physiological Effects:
This compound has been studied for its potential biochemical and physiological effects. This compound has been shown to be non-toxic and biocompatible, making it a promising candidate for biomedical applications. This compound has also been studied for its potential as a photosensitizer for photodynamic therapy, a cancer treatment that uses light to activate a photosensitizer and kill cancer cells.
実験室実験の利点と制限
3,6-Bis(diethylamino)-1,2,4,5-tetrazine has several advantages for use in lab experiments, including its ease of synthesis, stability, and unique properties. However, this compound also has some limitations, including its sensitivity to moisture and oxygen, which can affect its stability and reactivity.
将来の方向性
There are several future directions for research on 3,6-Bis(diethylamino)-1,2,4,5-tetrazine. One potential direction is the development of new methods for the synthesis of this compound and its derivatives. Another direction is the exploration of new applications for this compound in fields such as bioimaging, drug delivery, and materials science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
In conclusion, this compound is a tetrazine-based compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. While this compound has several advantages for use in lab experiments, further research is needed to fully understand its potential applications and limitations.
合成法
3,6-Bis(diethylamino)-1,2,4,5-tetrazine can be synthesized by various methods, including the reaction between 3,6-dichloro-1,2,4,5-tetrazine and diethylamine. The reaction is carried out in a solvent such as acetonitrile or chloroform, and the product is obtained by filtration and recrystallization. Other methods of synthesis include the reaction between 3,6-dibromo-1,2,4,5-tetrazine and diethylamine or the reaction between 3,6-dinitro-1,2,4,5-tetrazine and diethylamine.
科学的研究の応用
3,6-Bis(diethylamino)-1,2,4,5-tetrazine has been studied extensively for its potential applications in various fields, including bioimaging, drug delivery, and materials science. This compound has been used as a fluorescent probe for bioimaging due to its unique optical properties. This compound has also been studied for its potential as a drug delivery system due to its ability to release drugs under specific conditions. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.
特性
CAS番号 |
19455-89-1 |
|---|---|
分子式 |
C10H20N6 |
分子量 |
224.31 g/mol |
IUPAC名 |
3-N,3-N,6-N,6-N-tetraethyl-1,2,4,5-tetrazine-3,6-diamine |
InChI |
InChI=1S/C10H20N6/c1-5-15(6-2)9-11-13-10(14-12-9)16(7-3)8-4/h5-8H2,1-4H3 |
InChIキー |
INCOQXSJCIGEBK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NN=C(N=N1)N(CC)CC |
正規SMILES |
CCN(CC)C1=NN=C(N=N1)N(CC)CC |
同義語 |
3,6-Bis(diethylamino)-1,2,4,5-tetrazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)



![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)

![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)